

# Technical Guide: 1,3-Butanediamine (1,3-Diaminobutane)

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## Compound of Interest

Compound Name: 1,3-Butanediamine

Cat. No.: B1605388

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CAS Number: 590-88-5

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3-butanediamine**, a versatile diamine building block. It covers its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its utility in research and development.

## Chemical Identity and Physical Properties

**1,3-Butanediamine**, also known as 1-methyltrimethylenediamine, is a four-carbon aliphatic diamine. It exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct CAS numbers. Its physical and chemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Butane-1,3-diamine
Molecular Formula	C <sub>4</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	88.15 g/mol <a href="#">[1]</a>
Canonical SMILES	CC(CCN)N
InChI Key	RGTXVXDNDHPWPHH-UHFFFAOYSA-N
CAS Number (Racemate)	590-88-5 <a href="#">[1]</a>
CAS Number ((S)-enantiomer)	25139-83-7
CAS Number ((R)-enantiomer)	44391-42-6 <a href="#">[2]</a>

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	142-150 °C	<a href="#">[1]</a>
Density	0.85 g/cm <sup>3</sup> (relative to water)	<a href="#">[1]</a>
Flash Point	52 °C (open cup)	<a href="#">[1]</a>
Solubility	Very good in water	<a href="#">[1]</a>
Vapor Pressure	0.6 kPa at 20 °C	<a href="#">[1]</a>
XLogP3-AA	-0.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,3-butanediamine**. The following table summarizes expected spectral features. Actual spectra can be accessed through chemical databases such as SpectraBase.<sup>[3]</sup>

Table 3: Spectroscopic Data Summary

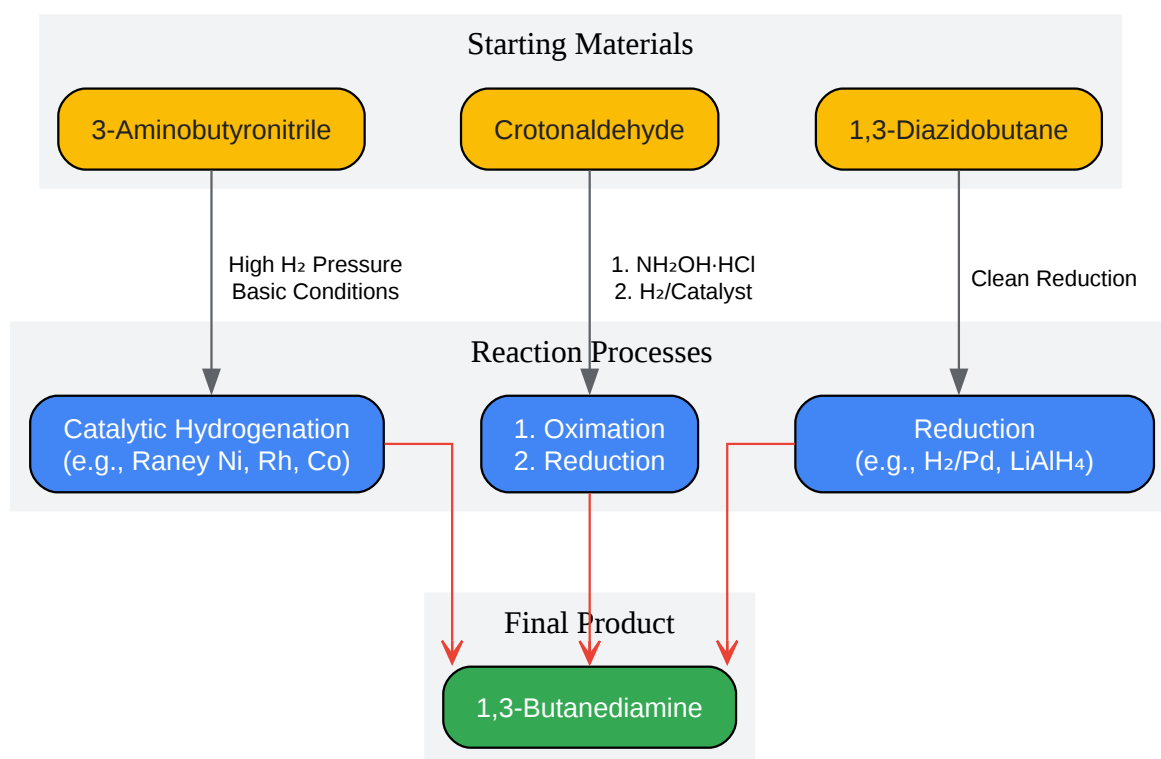
Technique	Expected Peaks / Signals
<sup>1</sup> H NMR	Signals for protons on carbons adjacent to nitrogen atoms are expected in the ~2.3-3.0 ppm range. Protons on the amine groups (-NH <sub>2</sub> ) typically appear as a broad signal between 0.5-5.0 ppm.
<sup>13</sup> C NMR	Carbons directly bonded to the nitrogen atoms are expected to appear in the 30-65 ppm range. <sup>[4][5][6]</sup> The nitrile carbon, if present as a precursor, would appear around 120 ppm. <sup>[6]</sup>
IR Spectroscopy	N-H Stretch: Two bands for the primary amine are expected between 3400-3250 cm <sup>-1</sup> . N-H Bend: A band is expected in the 1650-1580 cm <sup>-1</sup> region. C-N Stretch: Aliphatic C-N stretching is observed between 1250-1020 cm <sup>-1</sup> . N-H Wag: A broad absorption is expected between 910-665 cm <sup>-1</sup> .
Mass Spectrometry	The NIST WebBook provides the mass spectrum (electron ionization) for 1,3-butanediamine. <sup>[7]</sup> The molecular ion peak is expected at m/z = 88.

## Synthesis and Experimental Protocols

**1,3-Butanediamine** can be synthesized through various routes, with the catalytic hydrogenation of nitriles being a common and effective laboratory and industrial method.<sup>[8]</sup>

## General Synthesis Pathways

Several methods exist for the preparation of 1,3-diamines, including the reduction of corresponding dinitriles, azides, or amides, and biosynthetic pathways. The diagram below illustrates common chemical synthesis routes.



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Caption: General synthetic routes to **1,3-butanediamine**.

## Experimental Protocol: Catalytic Hydrogenation of 3-Aminobutyronitrile

This protocol is a generalized procedure based on established methods for nitrile hydrogenation to primary amines.[8][9] Researchers should optimize conditions for their specific equipment and scale.

Materials:

- 3-Aminobutyronitrile
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Raney Nickel (slurry in water), Raney Cobalt, or Rhodium on a support (e.g., Rh/Al<sub>2</sub>O<sub>3</sub>)
- Basic Additive (optional but recommended): Sodium hydroxide or ammonia
- Hydrogen Gas (high purity)
- Inert Gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions
- High-pressure autoclave/hydrogenation reactor

#### Procedure:

- Catalyst Preparation: In a high-pressure reactor, add the catalyst. For Raney Nickel, this is typically a 5-10% weight loading relative to the nitrile. If using a supported catalyst, a lower loading (e.g., 1-5 mol%) may be sufficient.
- Reaction Setup: Add the solvent (e.g., ethanol) and the basic additive. The use of a basic substance helps to suppress the formation of secondary and tertiary amine byproducts.[\[10\]](#)
- Addition of Nitrile: Add the 3-aminobutyronitrile to the reactor.
- Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen.
- Hydrogenation: Pressurize the reactor with hydrogen gas. Typical pressures range from 20 to 80 bar.[\[9\]](#)
- Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature, typically between 70-100 °C.[\[8\]](#)

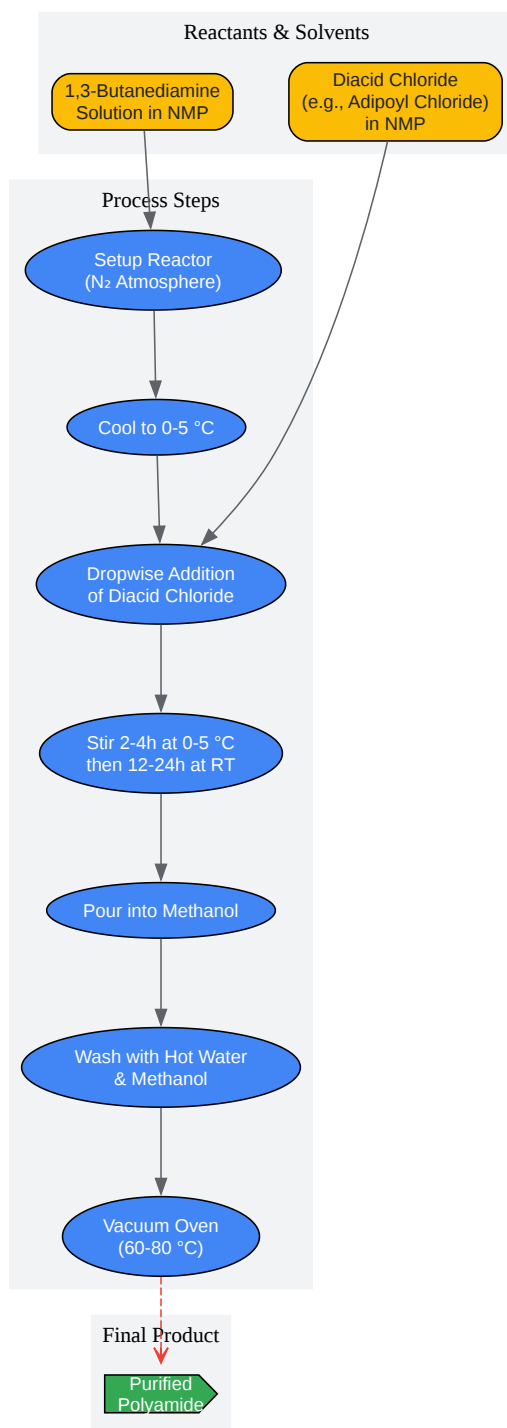
- **Reaction Monitoring:** Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. Reaction times can vary from 3 to 24 hours depending on the catalyst, temperature, and pressure.<sup>[9][10]</sup>
- **Work-up:** Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
- **Filtration:** Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.
- **Purification:** Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude **1,3-butanedi-amine** can be purified by fractional distillation under vacuum.

## Applications in Research and Development

**1,3-Butanedi-amine** is a valuable building block in both polymer chemistry and pharmaceutical synthesis due to its two reactive amine groups.

### Polyamide Synthesis

The diamine functionality allows **1,3-butanedi-amine** to be used as a monomer for the synthesis of specialty polyamides. The chirality of (R)- or (S)-**1,3-butanedi-amine** can be used to impart specific properties to the resulting polymer.<sup>[11]</sup>



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Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.

## Experimental Protocol: Synthesis of Polyamide from **1,3-Butanediamine** and Adipoyl Chloride

This protocol is adapted from established methods for the synthesis of polyamides from short-chain diamines.[\[11\]](#)

Materials:

- **1,3-Butanediamine**
- Adipoyl chloride
- Anhydrous N-methyl-2-pyrrolidone (NMP)
- Lithium Chloride (LiCl)
- Methanol
- Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and dropping funnel

Procedure:

- **Reaction Setup:** Assemble and thoroughly dry the glassware. Maintain a nitrogen atmosphere throughout the reaction.
- **Diamine Solution:** In the flask, dissolve a precise molar amount of **1,3-butanediamine** and LiCl (as a solubilizing agent) in anhydrous NMP. Stir until fully dissolved.
- **Cooling:** Cool the diamine solution to 0-5 °C using an ice-salt bath.
- **Diacid Chloride Addition:** Dissolve an equimolar amount of adipoyl chloride in a small volume of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. Maintain the temperature below 5 °C to control the exothermic reaction.
- **Polymerization:** After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. Then, allow the reaction to warm to room temperature and continue stirring for an

additional 12-24 hours. The solution will become viscous as the polymer forms.

- **Precipitation:** Precipitate the polyamide by slowly pouring the viscous reaction solution into a large volume of vigorously stirred methanol. A fibrous solid will form.
- **Purification:** Collect the polymer by filtration. To remove unreacted monomers, oligomers, and salts, wash the polymer thoroughly with hot water and then again with methanol.
- **Drying:** Dry the purified polyamide product in a vacuum oven at 60-80 °C until a constant weight is achieved.

## Pharmaceutical and Agrochemical Building Block

Diamine structures are integral to many biologically active compounds. 1,3-diamines serve as important motifs in natural products and are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their ability to form hydrogen bonds and coordinate with metal ions makes them key components in designing molecules with specific biological targets.

## Safety and Handling

**1,3-Butanediamine** is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

- **Exposure Routes:** The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[\[1\]](#)
- **Short-Term Effects:** The substance is corrosive to the eyes, skin, and respiratory tract.[\[1\]](#)
- **Fire Hazard:** The compound is flammable. Vapors may form explosive mixtures with air above its flash point of 52 °C.[\[1\]](#)
- **Handling:** Work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Keep away from open flames, sparks, and heat.[\[1\]](#)
- **Storage:** Store in a cool, dry, well-ventilated area, separated from oxidants. Keep the container tightly closed. The storage area should be fireproof.[\[1\]](#)

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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